molecular formula C11H16ClN B3121972 [1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride CAS No. 29813-00-1

[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride

Cat. No.: B3121972
CAS No.: 29813-00-1
M. Wt: 197.7 g/mol
InChI Key: KIXGJOQZNWQTBT-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride: is a chemical compound with the molecular formula C11H15N.ClH. It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a cyclopropyl group attached to an amine, making it a subject of interest in various scientific studies.

Preparation Methods

The synthesis of [1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as sodium hydroxide.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropylation reaction, which involves the addition of cyclopropylamine to the benzyl chloride derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Chemical Reactions Analysis

[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles like halides or alkoxides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Scientific Research Applications

[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition .

Comparison with Similar Compounds

[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride can be compared with other similar compounds, such as:

    [1-(4-Methylbenzyl)cyclopropyl]amine: The free amine form without the hydrochloride salt.

    [1-(4-Methylbenzyl)cyclopropyl]amine acetate: The acetate salt form of the compound.

    [1-(4-Methylbenzyl)cyclopropyl]amine sulfate: The sulfate salt form of the compound.

These compounds share similar structural features but differ in their salt forms, which can influence their solubility, stability, and reactivity .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXGJOQZNWQTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29813-00-1
Record name Cyclopropanamine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29813-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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